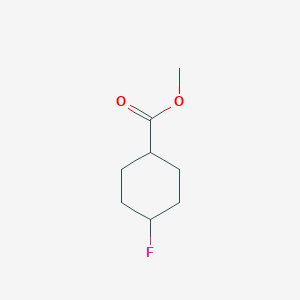
methyl 4-fluorocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-fluorocyclohexane-1-carboxylate is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a fluoro group at the first position and a carbomethoxy group at the fourth position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of methyl 4-fluorocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the fluorination of 4-carbomethoxy-cyclohexane using a suitable fluorinating agent. The reaction typically requires controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
methyl 4-fluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbomethoxy group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 4-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carbomethoxy group can undergo hydrolysis, releasing methanol and forming a carboxylic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
methyl 4-fluorocyclohexane-1-carboxylate can be compared with other substituted cyclohexanes, such as:
cis-1-fluoro-4-OTBS-cyclohexane: This compound has a similar structure but with an OTBS group instead of a carbomethoxy group.
cis-1,2-dibromocyclopentane: Another substituted cyclohexane with different substituents.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H13FO2 |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl 4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
UGCTYKCRGPACDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
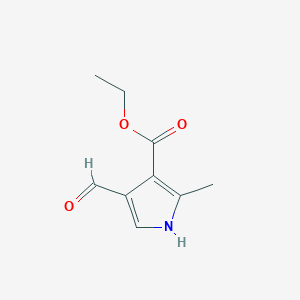
![4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B8622788.png)
![Methyl 2-[2-[1-(2-hydroxyethyl)cyclohexyl]ethoxy]benzoate](/img/structure/B8622793.png)
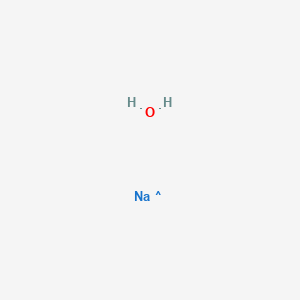
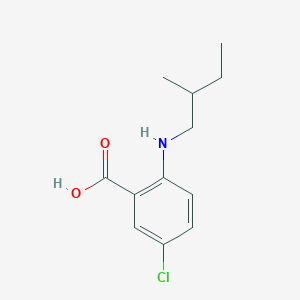
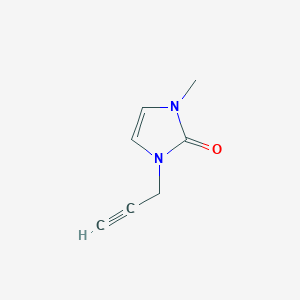
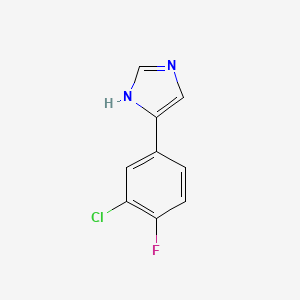
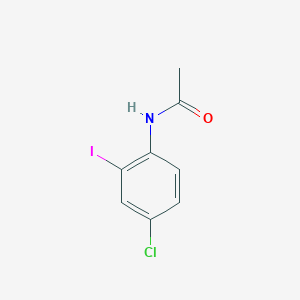
![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)
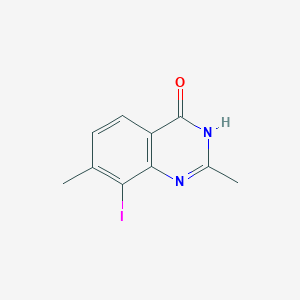
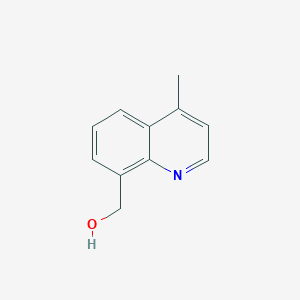
![4-{2-[4-(Methylamino)phenyl]propan-2-yl}phenol](/img/structure/B8622870.png)

![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)
